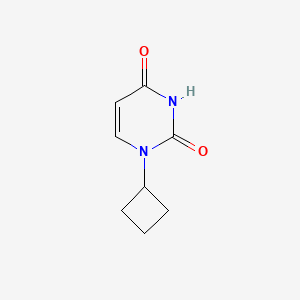![molecular formula C16H18ClN3O B6522975 N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 361394-30-1](/img/structure/B6522975.png)
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a tetrahydrobenzodiazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl ethylamine and 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid.
Coupling Reaction: The 4-chlorophenyl ethylamine is reacted with the benzodiazole carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the reaction conditions while ensuring the purity and yield of the product.
Optimization: Optimizing reaction parameters such as temperature, solvent, and reaction time to maximize efficiency.
Automation: Utilizing automated systems for continuous production and monitoring of the synthesis process.
化学反应分析
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
科学研究应用
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazole-5-carboxamide: Lacks the tetrahydro ring system.
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-methylcarboxamide: Contains a methyl group on the carboxamide.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific structural features, such as the combination of the chlorophenyl group, ethyl chain, tetrahydrobenzodiazole ring, and carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-13-4-1-11(2-5-13)7-8-18-16(21)12-3-6-14-15(9-12)20-10-19-14/h1-2,4-5,10,12H,3,6-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXYGWFITTWILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCC3=CC=C(C=C3)Cl)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)
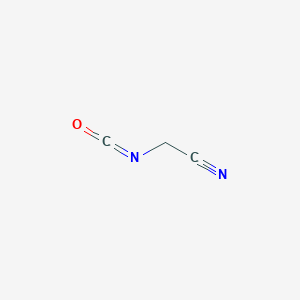
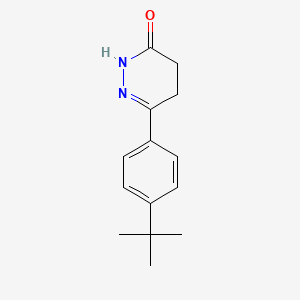
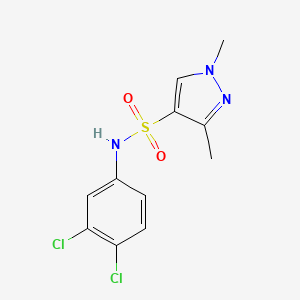
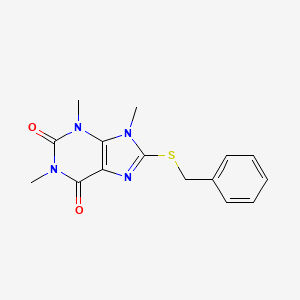
![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
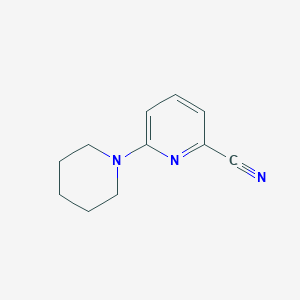
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B6522976.png)

